Cas no 894257-77-3 (3-(4-acetylphenyl)-1-(2-chlorophenyl)urea)

3-(4-Acetylphenyl)-1-(2-chlorophenyl)urea is a urea derivative characterized by its acetyl and chlorophenyl functional groups, which contribute to its potential as an intermediate in organic synthesis. The presence of both electron-withdrawing (acetyl) and electron-donating (chlorophenyl) moieties enhances its reactivity, making it suitable for applications in pharmaceutical and agrochemical research. Its structural features may facilitate interactions with biological targets, suggesting utility in the development of enzyme inhibitors or receptor modulators. The compound's stability under standard conditions ensures ease of handling in laboratory settings. Further studies may explore its role in medicinal chemistry or material science due to its unique molecular architecture.
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea structure
894257-77-3 structure
商品名:3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
CAS番号:894257-77-3
MF:C15H13ClN2O2
メガワット:288.728922605515
MDL:MFCD04296105
CID:5672368
PubChem ID:43398004

3-(4-acetylphenyl)-1-(2-chlorophenyl)urea 化学的及び物理的性質

名前と識別子

    • AKOS008937335
    • EN300-26977370
    • 1-(4-acetylphenyl)-3-(2-chlorophenyl)urea
    • 894257-77-3
    • 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
    • MDL: MFCD04296105
    • インチ: 1S/C15H13ClN2O2/c1-10(19)11-6-8-12(9-7-11)17-15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H2,17,18,20)
    • InChIKey: NBAFRNOSMBAYCO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1NC(NC1C=CC(C(C)=O)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 288.0665554g/mol
  • どういたいしつりょう: 288.0665554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 58.2Ų

3-(4-acetylphenyl)-1-(2-chlorophenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26977370-5.0g
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
894257-77-3 95.0%
5.0g
$1530.0 2025-03-20
Enamine
EN300-26977370-1g
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
894257-77-3 95%
1g
$528.0 2023-09-11
Enamine
EN300-26977370-10g
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
894257-77-3 95%
10g
$2269.0 2023-09-11
Aaron
AR028MHB-5g
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
894257-77-3 95%
5g
$2129.00 2023-12-15
1PlusChem
1P028M8Z-500mg
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
894257-77-3 95%
500mg
$565.00 2024-04-20
1PlusChem
1P028M8Z-250mg
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
894257-77-3 95%
250mg
$320.00 2024-04-20
Enamine
EN300-26977370-0.5g
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
894257-77-3 95.0%
0.5g
$407.0 2025-03-20
Enamine
EN300-26977370-0.25g
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
894257-77-3 95.0%
0.25g
$216.0 2025-03-20
1PlusChem
1P028M8Z-50mg
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
894257-77-3 95%
50mg
$182.00 2024-04-20
1PlusChem
1P028M8Z-100mg
3-(4-acetylphenyl)-1-(2-chlorophenyl)urea
894257-77-3 95%
100mg
$243.00 2024-04-20

3-(4-acetylphenyl)-1-(2-chlorophenyl)urea 関連文献

3-(4-acetylphenyl)-1-(2-chlorophenyl)ureaに関する追加情報

Professional Introduction to Compound with CAS No. 894257-77-3 and Product Name: 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea

The compound with the CAS number 894257-77-3 and the product name 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea consists of an acetyl-substituted phenyl ring and a chlorophenyl group attached to a urea moiety, which together contribute to its distinct chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel urea-based compounds as pharmacological agents. Urea derivatives are known for their versatility in drug design, often exhibiting potent biological activity due to their ability to form hydrogen bonds and interact with biological targets. The presence of both an acetyl group and a chlorophenyl group in 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea enhances its potential as a scaffold for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties.

One of the most compelling aspects of this compound is its potential in the development of therapeutic agents targeting various diseases. Current research indicates that 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the treatment of chronic inflammatory disorders. Additionally, preliminary studies suggest that this compound could have antimicrobial properties, which is particularly relevant in the context of rising antibiotic resistance.

The synthesis of 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea involves a series of well-established organic reactions, including condensation reactions and functional group transformations. The acetyl group at the 4-position of the phenyl ring and the chlorophenyl group at the 1-position contribute to the compound's reactivity and its ability to undergo further modifications. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

From a computational chemistry perspective, the molecular modeling of 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea has provided valuable insights into its binding interactions with biological targets. Studies using molecular dynamics simulations have revealed that this compound can effectively dock into active sites of enzymes and receptors, suggesting its potential as a lead compound for drug development. These computational findings have been corroborated by experimental data, reinforcing the compound's promise as a therapeutic agent.

The pharmacokinetic profile of 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea is another critical aspect that has been extensively studied. Preliminary pharmacokinetic assessments indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its clinical efficacy. The bioavailability and metabolic stability of the compound have been optimized through structural modifications, ensuring that it can be effectively administered in therapeutic settings.

In conclusion, 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea (CAS No. 894257-77-3) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features, combined with its promising biological activities and favorable pharmacokinetic properties, make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like 3-(4-acetylphenyl)-1-(2-chlorophenyl)urea will play an increasingly important role in the discovery and development of novel therapeutic agents.

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